molecular formula C16H15NO2 B14004223 N-naphthalen-1-yl-2-oxo-cyclopentane-1-carboxamide CAS No. 51089-07-7

N-naphthalen-1-yl-2-oxo-cyclopentane-1-carboxamide

Cat. No.: B14004223
CAS No.: 51089-07-7
M. Wt: 253.29 g/mol
InChI Key: JXVKISRLZUSRSJ-UHFFFAOYSA-N
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Description

N-naphthalen-1-yl-2-oxo-cyclopentane-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a naphthalene ring attached to a cyclopentane ring with an oxo group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-1-yl-2-oxo-cyclopentane-1-carboxamide typically involves the reaction of naphthalen-1-amine with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (around 80-120°C)

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Solvents: Common solvents like ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-1-yl-2-oxo-cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, hydroxylated cyclopentane compounds, and other functionalized molecules.

Scientific Research Applications

N-naphthalen-1-yl-2-oxo-cyclopentane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-naphthalen-1-yl-2-oxo-cyclopentane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-naphthalen-1-yl-phenazine-1-carboxamide
  • N-naphthalen-1-yl-oxalamide

Uniqueness

N-naphthalen-1-yl-2-oxo-cyclopentane-1-carboxamide stands out due to its unique combination of a naphthalene ring and a cyclopentane ring with an oxo group and a carboxamide group. This structure imparts distinct chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.

Properties

CAS No.

51089-07-7

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-naphthalen-1-yl-2-oxocyclopentane-1-carboxamide

InChI

InChI=1S/C16H15NO2/c18-15-10-4-8-13(15)16(19)17-14-9-3-6-11-5-1-2-7-12(11)14/h1-3,5-7,9,13H,4,8,10H2,(H,17,19)

InChI Key

JXVKISRLZUSRSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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